Methyl 4,5-dimethylthiazole-2-carboxylate
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Overview
Description
Methyl 4,5-dimethylthiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds . The structure of methyl 4,5-dimethyl-1,3-thiazole-2-carboxylate includes a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-1,3-thiazole-2-carboxylate typically involves the reaction of thioamides with α-haloketones under basic conditions . One common method includes the use of thioacetamide and ethyl 2-chloroacetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of methyl 4,5-dimethyl-1,3-thiazole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethylthiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4,5-dimethylthiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The compound’s aromaticity and reactive positions allow it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylthiazole: Shares a similar thiazole ring structure but lacks the carboxylate group.
2,4-Dimethylthiazole-5-carboxylic acid: Similar structure with a carboxylic acid group instead of a methyl ester.
Benzothiazole: Contains a benzene ring fused to the thiazole ring, differing in structure and properties.
Uniqueness
Methyl 4,5-dimethylthiazole-2-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature contributes to its distinct chemical reactivity and biological activities compared to other thiazole derivatives .
Properties
IUPAC Name |
methyl 4,5-dimethyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(2)11-6(8-4)7(9)10-3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGKVZUKRPVFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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